methyl 1H-indole-3-carboximidate
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Overview
Description
Methyl 1H-indole-3-carboximidate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in various natural products, including alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-indole-3-carboximidate can be achieved through various methods. One common approach involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-indole-3-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Methyl 1H-indole-3-carboximidate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and natural products. In biology, it serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications. In medicine, derivatives of this compound are investigated for their anticancer, antiviral, and antimicrobial properties . Additionally, the compound is used in the development of new materials and catalysts in the industry.
Mechanism of Action
The mechanism of action of methyl 1H-indole-3-carboximidate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 1H-indole-3-carboximidate can be compared with other indole derivatives, such as 1-methyl-1H-indole-3-carboxamide and 2-methyl-1H-indole-3-carboxylate These compounds share a similar indole core structure but differ in their functional groups and chemical propertiesOther similar compounds include indole-3-carbaldehyde and indole-3-acetic acid, which are also widely studied for their biological activities and synthetic utility .
Properties
IUPAC Name |
methyl 1H-indole-3-carboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYCPSULZRWRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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